molecular formula C10H8N2O3 B1343705 Methyl 3-formyl-1H-indazole-7-carboxylate CAS No. 898747-28-9

Methyl 3-formyl-1H-indazole-7-carboxylate

Cat. No. B1343705
M. Wt: 204.18 g/mol
InChI Key: HVPVQYHYAQLCDZ-UHFFFAOYSA-N
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Description

“Methyl 3-formyl-1H-indazole-7-carboxylate” is a chemical compound that belongs to the indazole class. It has a molecular weight of 204.18 g/mol. It is a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of indazoles, the class to which this compound belongs, has been the subject of recent research . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for “Methyl 3-formyl-1H-indazole-7-carboxylate” is 1S/C11H9NO3/c1-15-11(14)9-4-2-3-8-7(6-13)5-12-10(8)9/h2-6,12H,1H3 .


Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain the indazole structural motif .


Physical And Chemical Properties Analysis

“Methyl 3-formyl-1H-indazole-7-carboxylate” is a pale-yellow to yellow-brown solid .

Scientific Research Applications

Synthesis of Heteroaromatic Systems

Research has explored the synthesis of heteroaromatic systems utilizing indazole derivatives as key intermediates. For instance, Starosotnikov et al. (2002) demonstrated the preparation of 14π-electron peri-annelated tricyclic heteroaromatic systems based on 2,4,6-trinitrotoluene, highlighting the versatility of indazole derivatives in synthesizing complex aromatic structures with potential applications in materials science and organic electronics Starosotnikov, Vinogradov, & Shevelev, 2002.

Structural Studies and Magnetic Resonance Spectroscopy

Indazole derivatives have been studied for their structural characteristics using X-ray crystallography and magnetic resonance spectroscopy. Teichert et al. (2007) investigated the structures of fluorinated indazoles, contributing to the understanding of their supramolecular structure and the impact of fluorination on their physical and chemical properties. This research can inform the design of pharmaceuticals and materials with tailored properties Teichert et al., 2007.

Chemodivergent Functionalization

Bhattacharjee et al. (2021) developed a metal-free method for the C-3 functionalization of 2H-indazoles, presenting a strategy for the synthesis of formylated indazoles and carboxylic acid esters. This approach opens avenues for the functional diversification of indazole derivatives in synthetic chemistry, potentially leading to novel drug candidates or functional materials Bhattacharjee, Laru, Ghosh, & Hajra, 2021.

Safety And Hazards

The compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements are H302, H315, H319, H335, and the precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

methyl 3-formyl-2H-indazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)7-4-2-3-6-8(5-13)11-12-9(6)7/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPVQYHYAQLCDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C(NN=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-formyl-1H-indazole-7-carboxylate

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